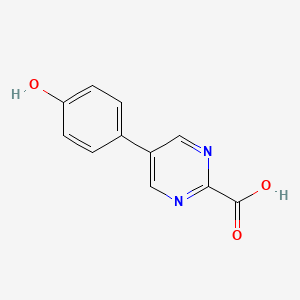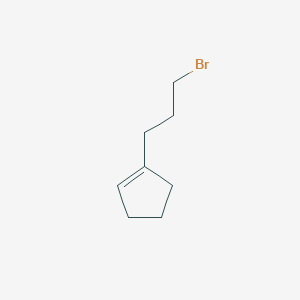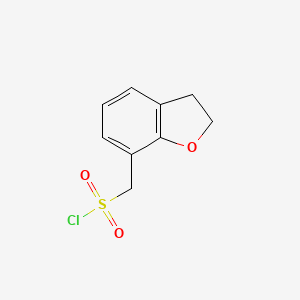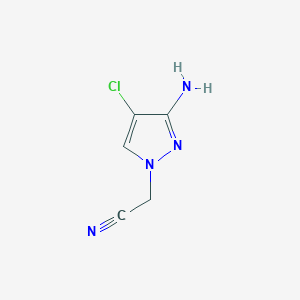
Sodium 3-fluoro-2-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-fluoro-2-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is primarily used in organic synthesis as a building block for various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-fluoro-2-methylbenzene-1-sulfinate typically involves the sulfonylation of 3-fluoro-2-methylbenzene with sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Polar solvents like dimethyl sulfoxide or acetonitrile
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-fluoro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products:
Sulfonic Acids: Formed through oxidation
Sulfides: Formed through reduction
Substituted Benzene Derivatives: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Sodium 3-fluoro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium 3-fluoro-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfinyl group to various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.
Signal Transduction Pathways: It may interfere with cellular signaling by modifying key proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
- Sodium 3-fluorobenzene-1-sulfinate
- Sodium 2-methylbenzene-1-sulfinate
- Sodium 4-fluoro-2-methylbenzene-1-sulfinate
Comparison: Sodium 3-fluoro-2-methylbenzene-1-sulfinate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct reactivity patterns in synthetic applications.
Propriétés
Formule moléculaire |
C7H6FNaO2S |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
sodium;3-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
PNNDPGJWCOOZRM-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC=C1S(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


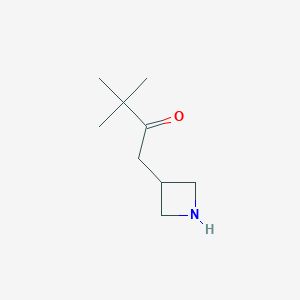
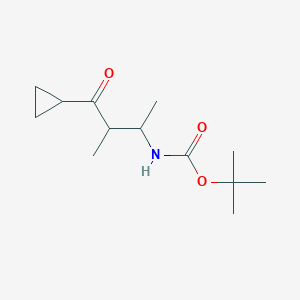

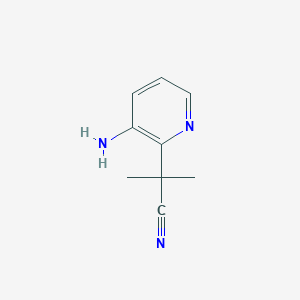
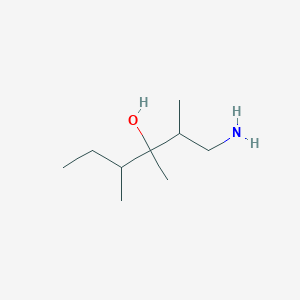
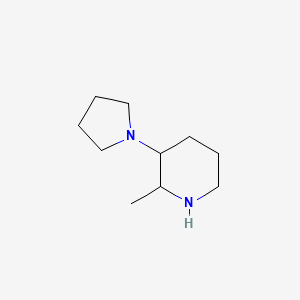

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
